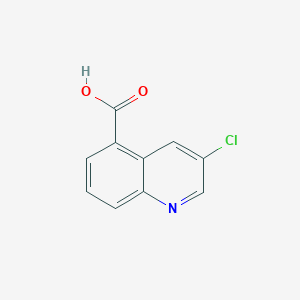

3-Chloroquinoline-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloroquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISNEWHZPOPSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloroquinoline-5-carboxylic acid synthesis methods

An In-depth Technical Guide to the Synthesis of 3-Chloroquinoline-5-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its specific substitution pattern, featuring a chlorine atom at the C3 position and a carboxylic acid at the C5 position, presents a unique synthetic challenge. This guide provides a comprehensive overview of plausible and chemically sound strategies for its synthesis. As no single, established protocol is widely documented, this whitepaper consolidates established quinoline synthesis reactions into proposed, multi-step pathways. We will provide a detailed exploration of a primary proposed route commencing with the Gould-Jacobs reaction, followed by sequential functionalization. Each step is explained with mechanistic insights, detailed experimental protocols derived from analogous transformations, and a discussion of the underlying chemical principles.

Introduction: The Significance of the Quinoline Core

The quinoline ring system is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific placement of substituents on this bicyclic heteroaromatic system is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound represents a key building block where the C5-carboxylic acid can serve as a handle for amide coupling or other modifications, while the C3-chloro group can be a site for nucleophilic substitution or cross-coupling reactions to build molecular complexity.

This guide focuses on constructing this target molecule by leveraging classical organic reactions, providing a robust framework for researchers to approach its synthesis.

Proposed Synthetic Strategy: A Retrosynthetic Analysis

Given the target molecule's specific substitution, a multi-step synthesis is unavoidable. A logical retrosynthetic approach involves first constructing the core quinoline-5-carboxylic acid structure and then introducing the chlorine atoms at the desired positions. Our primary proposed strategy is based on the well-established Gould-Jacobs reaction to form the quinoline ring, followed by a sequence of chlorination and functional group manipulation.

Caption: Retrosynthetic analysis for this compound.

Primary Synthetic Route: Gould-Jacobs Annulation and Sequential Functionalization

This pathway builds the quinoline ring from a readily available substituted aniline, 3-aminobenzoic acid, and then systematically introduces the required functional groups.

Step 1: Condensation of 3-Aminobenzoic Acid and DEEM

The synthesis begins with the condensation of 3-aminobenzoic acid with diethyl ethoxymethylenemalonate (DEEM). This reaction forms the key anilinomethylenemalonate intermediate, which is the direct precursor for the subsequent cyclization.

-

Causality: This is a nucleophilic substitution reaction where the amino group of the aniline attacks the electron-deficient alkene of DEEM, displacing the ethoxy group. The reaction is typically performed at elevated temperatures to drive off the ethanol byproduct, pushing the equilibrium towards the product.

Experimental Protocol:

-

In a round-bottom flask, combine 3-aminobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring at 120-130 °C for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline.

-

After the reaction is complete, cool the mixture to room temperature. The resulting crude diethyl 2-(((2-carboxyphenyl)amino)methylene)malonate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to form 4-Hydroxyquinoline-5-carboxylic Acid

This crucial step involves an intramolecular cyclization of the intermediate formed in Step 1. The Gould-Jacobs reaction is known to proceed at high temperatures, typically in a high-boiling inert solvent.[2][3]

-

Causality: At high temperatures (around 250 °C), the anilinomethylenemalonate undergoes a 6-electron electrocyclization onto the benzene ring, followed by tautomerization to form the aromatic 4-hydroxyquinoline system. The use of a high-boiling solvent like diphenyl ether ensures that the required temperature for cyclization is reached and maintained uniformly.

Experimental Protocol:

-

Place the crude intermediate from Step 1 into a flask containing a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

-

Heat the solution to a vigorous reflux (approx. 250-260 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The product, 4-hydroxy-3-carbethoxy-quinoline-5-carboxylic acid, should precipitate.

-

Add a non-polar solvent like hexane to facilitate further precipitation. Filter the solid, wash with hexane, and dry.

-

To remove the C3-carbethoxy group, suspend the solid in a 10% aqueous sodium hydroxide solution and reflux for 2-4 hours to saponify the ester.

-

Cool the solution and acidify with concentrated HCl to a pH of ~2.

-

Heat the acidic slurry to reflux for 4-6 hours to effect decarboxylation.

-

Cool the mixture and filter the resulting precipitate, which is 4-hydroxyquinoline-5-carboxylic acid. Wash with cold water and dry.

Step 3: Chlorination of the 4-Hydroxy Group

The hydroxyl group at the C4 position is readily converted to a chlorine atom using standard chlorinating agents like phosphorus oxychloride (POCl₃).

-

Causality: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The oxygen atom of the quinolone is nucleophilic and attacks the phosphorus atom of POCl₃. A subsequent cascade of elimination steps, often facilitated by a base like dimethylformamide (DMF) which can form the Vilsmeier reagent in situ, results in the replacement of the hydroxyl group with a chlorine atom.

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxyquinoline-5-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Add a catalytic amount of DMF (0.1 eq).

-

Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The suspension should become a clear solution.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The product, 4-chloroquinoline-5-carboxylic acid, will precipitate. Filter the solid, wash thoroughly with water, and dry.

Step 4 (Proposed): Selective Chlorination at the C3 Position

Introducing a chlorine atom at the C3 position of the quinoline ring is the most challenging transformation. Direct electrophilic chlorination of the quinoline ring typically occurs on the benzene ring at positions 5 and 8.[4] Therefore, a more nuanced approach is required. One plausible method involves activating the pyridine ring towards substitution via N-oxidation.

-

Causality: The quinoline nitrogen lone pair deactivates the pyridine ring towards electrophilic substitution. Converting the nitrogen to an N-oxide reverses this effect, making the C2 and C4 positions electron-deficient but also influencing the reactivity of the C3 position. While reaction of N-oxides with POCl₃ often leads to chlorination at C2 or C4, specific conditions or alternative chlorinating agents may favor the C3 position. This step is proposed based on established principles of quinoline N-oxide chemistry but requires experimental optimization.

Proposed Experimental Protocol:

-

N-Oxidation: Dissolve 4-chloroquinoline-5-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane or acetic acid. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Work up by washing with sodium bicarbonate solution to obtain 4-chloroquinoline-5-carboxylic acid-1-oxide.

-

Chlorination: The chlorination of the N-oxide at the C3 position is not a standard transformation and may require screening of various reagents (e.g., SO₂Cl₂, PCl₅/POCl₃ under modified conditions, or HCl/H₂O₂). A potential starting point would be to treat the N-oxide with POCl₃ at a lower temperature than in Step 3 and carefully monitor for product formation.

Alternative Synthetic Strategies

While the Gould-Jacobs route is promising, other classical reactions could be adapted.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a direct route to chloro-formyl quinolines from simple acetanilides.[5]

Caption: Vilsmeier-Haack approach to the quinoline core.

This route would involve reacting N-(3-carboethoxyphenyl)acetamide with the Vilsmeier reagent (POCl₃/DMF) to yield ethyl 2-chloro-3-formylquinoline-5-carboxylate.[6] However, this intermediate would then require a challenging series of functional group interconversions: oxidation of the formyl group, removal of the C2-chloro group, and introduction of a C3-chloro group, making it a more complex and potentially lower-yielding pathway.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Gould-Jacobs | Route 2: Vilsmeier-Haack |

| Starting Materials | 3-Aminobenzoic acid, DEEM | 3-Aminobenzoic acid, Acetic Anhydride, POCl₃, DMF |

| Key Reaction | High-temperature thermal cyclization | Electrophilic cyclization |

| Plausibility | High. Steps 1-3 are well-established. | Moderate. The initial cyclization is established, but subsequent transformations are complex. |

| Key Challenge | Selective chlorination at the C3 position. | Multiple, selective functional group interconversions. |

| Potential Advantages | Builds the core structure effectively. | Direct introduction of a chloro and formyl group. |

| Potential Disadvantages | Requires harsh, high-temperature conditions for cyclization. | The multi-step functional group conversion at the end is likely to be low-yielding. |

Conclusion

The synthesis of this compound is a non-trivial task that requires a strategic, multi-step approach. This guide outlines a primary, plausible synthetic pathway beginning with the Gould-Jacobs reaction, which leverages robust and well-documented transformations to construct the quinoline core before undertaking the more challenging position-selective chlorination. While the final chlorination at the C3 position is presented as a proposed step requiring experimental validation, the overall strategy provides a logical and scientifically-grounded blueprint for researchers. The alternative Vilsmeier-Haack route, while feasible, presents a greater number of complex transformations. The selection of the optimal route will depend on the specific expertise and resources available in the laboratory. This guide serves as a foundational document to enable further exploration and optimization of the synthesis of this important medicinal chemistry scaffold.

References

- M. S. T. Makki, “Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation,” Indian Journal of Chemistry - Section B, 2005.

-

Wikipedia, “Gould–Jacobs reaction,” Wikipedia, 2023. [Online]. Available: [Link].

- A. Combes, “Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines,” Bulletin de la Societe Chimique de France, vol. 49, pp. 89-92, 1888.

- Indian Academy of Sciences, “Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline,” Journal of Chemical Sciences, 2012.

-

ResearchGate, “Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities,” 2005. [Online]. Available: [Link].

-

ResearchGate, "General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis," 2020. [Online]. Available: [Link].

- IIP Series, “SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW,” 2024.

-

ResearchGate, "Synthesis of the chloroquinolines 3 c–f.," 2019. [Online]. Available: [Link].

- Google Patents, “Process for the preparation of chlorin

- MDPI, “Quinolin-4-ones: Methods of Synthesis and Application in Medicine,” Molecules, vol. 26, no. 3, p. 719, 2021.

-

ResearchGate, "Synthesis of Quinolines from 3-Formylchromone," 2022. [Online]. Available: [Link].

-

Wikipedia, “Combes quinoline synthesis,” Wikipedia, 2023. [Online]. Available: [Link].

- International Journal of Chemical Studies, “Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characteriz

- Biotage, “Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC,” Applic

- BenchChem, “Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis,” 2024.

- ScienceDirect, "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs," Arabian Journal of Chemistry, vol. 12, no. 8, pp. 4953-4993, 2019.

- IIP Series, "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW," 2024.

- NIH National Center for Biotechnology Information, “Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones,” Journal of Medicinal Chemistry, vol. 52, no. 24, pp. 7738-7742, 2009.

- Semantic Scholar, "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)," Chemistry of Heterocyclic Compounds, vol. 54, no. 1, pp. 1-19, 2018.

-

ResearchGate, "ChemInform Abstract: Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones.," 2012. [Online]. Available: [Link].

- International Journal of Chemical Studies, "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characteriz

- PJSIR, “THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIV

- Taylor & Francis Online, “Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity,” Journal of Taibah University for Science, vol. 14, no. 1, pp. 936-946, 2020.

- Wiley Online Library, "Combes Quinoline Synthesis," Comprehensive Organic Name Reactions and Reagents, 2010.

- Google Patents, “Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine,” US3560508A, 1971.

- NIH National Center for Biotechnology Information, “Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives,” DARU Journal of Pharmaceutical Sciences, vol. 16, no. 4, pp. 248-253, 2008.

-

ResearchGate, "Regioselective synthesis of new 7,8-dichlorobenzofuro[3,2- c ]quinoline-6,9,10(5 H )-triones from reactions of 4-hydroxy-2-quinolones with 3,4,5,6-tetrachloro-1,2-benzoquinone," 2018. [Online]. Available: [Link].

-

Organic Chemistry Portal, “Aniline synthesis by amination (arylation),” [Online]. Available: [Link].

- NIH National Center for Biotechnology Information, “Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase,” Journal of Medicinal Chemistry, vol. 63, no. 1, pp. 362-382, 2020.

- NIH National Center for Biotechnology Information, “Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents,” Molecules, vol. 23, no. 11, p. 2786, 2018.

- Google Patents, “Preparation and synthesizing method of 3-aminoaniline hydrochloride,” CN102276478A, 2011.

- Google Patents, “Synthesis method of aniline compound,” CN102180800A, 2011.

-

ResearchGate, "Route map for the synthesis of aniline," 2021. [Online]. Available: [Link].

-

ResearchGate, "Synthesis of Anilines," 2023. [Online]. Available: [Link].

-

PubChem, “Quinoline-5-carboxylic acid,” [Online]. Available: [Link].

Sources

physicochemical properties of 3-Chloroquinoline-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloroquinoline-5-carboxylic Acid

Introduction

This compound (CAS No: 1823254-06-3) is a halogenated derivative of the quinoline carboxylic acid scaffold. Quinoline derivatives are fundamental building blocks in medicinal chemistry and materials science, renowned for their presence in a wide array of pharmacologically active compounds. This guide provides a detailed examination of the core , offering insights crucial for its application in research and development. The document is structured to provide not just data, but also the scientific context and experimental considerations for its use by researchers, chemists, and drug development professionals.

Core Molecular Identifiers

A precise understanding of the molecular structure and its fundamental identifiers is the cornerstone of all subsequent chemical and physical analysis.

Below is the two-dimensional chemical structure of the molecule, illustrating the arrangement of the quinoline core, the chlorine substituent at position 3, and the carboxylic acid group at position 5.

Caption: 2D Structure of this compound.

Tabulated Physicochemical Properties

This table summarizes the key physicochemical data available for this compound, providing a quick reference for laboratory use.

| Property | Value / Description | Source(s) |

| Appearance | Off-white to light yellow solid | [1] |

| pKa (Predicted) | 0.76 ± 0.30 | [1] |

| Storage | Sealed in dry, dark place; Room Temp or 2-8°C | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available (See analysis below) |

In-Depth Analysis of Key Properties

Acidity and Basicity (pKa)

The predicted pKa value of 0.76 ± 0.30 requires careful interpretation.[1] this compound is an amphoteric molecule, possessing both a basic nitrogen atom on the quinoline ring and an acidic carboxylic acid group.

-

Quinoline Nitrogen (Basic Center): The lone pair of electrons on the quinoline nitrogen can accept a proton. The predicted pKa of 0.76 most likely corresponds to the dissociation of the conjugate acid (the protonated quinolinium ion). This low value indicates that the quinoline nitrogen is a very weak base, a characteristic feature of quinolines where the electron-withdrawing nature of the aromatic system reduces the basicity of the nitrogen atom. The presence of the chloro- and carboxylic acid substituents further decreases its basicity.

-

Carboxylic Acid (Acidic Center): The proton of the carboxylic acid group is acidic. While an experimental value is not available, it is expected to be in the range of pKa 3-5, typical for aromatic carboxylic acids.

This dual nature is critical for designing experimental conditions, such as selecting appropriate buffer systems for bioassays or developing purification strategies involving acid-base extractions.

Solubility Profile (Qualitative Assessment)

-

Aqueous Solubility: Likely to be very low in neutral water due to the dominance of the hydrophobic core. Solubility may increase under basic conditions (pH > 6-7) where the carboxylic acid is deprotonated to form a more soluble carboxylate salt.

-

Organic Solvent Solubility: Expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. It is likely poorly soluble in non-polar solvents like hexanes or toluene.

For drug development purposes, DMSO is often the solvent of choice for creating stock solutions.

Physical State and Stability

The compound is described as an off-white to light yellow solid at room temperature.[1] For maintaining its integrity, storage in a tightly sealed container, protected from light and moisture, is recommended.[1][2] Storing at cooler temperatures (2-8°C) can further ensure long-term stability by minimizing degradation.[1]

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. Therefore, the following guidance is based on data for structurally related chloroquinoline derivatives and general laboratory best practices.[3][4][5] This compound should be handled as potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[4]

-

Hazards: Based on related compounds, potential hazards include being harmful if swallowed, and causing skin and serious eye irritation.[6][7]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[3]

Experimental Protocol: Melting Point Determination

The melting point is a fundamental property that indicates purity. The following is a standard protocol for its determination using the capillary method. This self-validating protocol ensures accuracy through proper calibration and observation.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.

-

-

Instrument Setup:

-

Use a calibrated melting point apparatus. Calibration should be regularly checked with certified standards (e.g., benzophenone, caffeine).

-

Place the packed capillary tube into the sample holder of the apparatus.

-

-

Determination:

-

Set a rapid heating rate (e.g., 10-15 °C/min) to approximate the melting range.

-

Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid.

-

Allow the apparatus to cool.

-

Prepare a new capillary tube with a fresh sample.

-

Set the heating rate to a slower value (1-2 °C/min) and begin heating from a temperature approximately 20 °C below the previously observed melting point.

-

Carefully record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the melting point. A narrow range (< 2 °C) typically indicates high purity.

-

Caption: Workflow for Melting Point Determination by Capillary Method.

Conclusion

This compound is a specialized chemical intermediate with distinct physicochemical properties defined by its amphoteric nature and halogenated aromatic system. While comprehensive experimental data is sparse, its structural characteristics point towards low aqueous solubility, a weakly basic quinoline nitrogen, and a moderately acidic carboxylic acid group. Proper handling with appropriate safety precautions is essential. The protocols and analyses provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their synthetic and developmental workflows.

References

-

Chemsrc. (2025). 3-Chloroquinoline | CAS#:612-59-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69164, 3-Chloroquinoline. Retrieved from [Link]

-

BIOSYNCE. (n.d.). 6-Chloroquinoline-3-carboxylic Acid CAS 118791-14-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33778592, 2-Chloroquinoline-5-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14241492, 6-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16776135, 5-Chloroquinoline-8-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17039602, 8-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Retrieved from [Link]

-

Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o662. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]

Sources

- 1. This compound | 1823254-06-3 [amp.chemicalbook.com]

- 2. 1823254-06-3|this compound|BLD Pharm [bldpharm.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloroquinoline-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to a comprehensive technical examination of 3-Chloroquinoline-5-carboxylic acid (CAS No. 1823254-06-3), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The quinoline scaffold is a cornerstone in pharmaceutical development, forming the core of numerous approved drugs. The specific substitution pattern of this molecule—featuring a chloro group at the 3-position and a carboxylic acid at the 5-position—presents a unique combination of functionalities. The chloro-substituent acts as a versatile synthetic handle for introducing molecular diversity, while the carboxylic acid provides a critical anchor for biological target interaction and further derivatization.

This guide moves beyond a simple data sheet, offering a Senior Application Scientist's perspective on the compound's synthesis, properties, and, most importantly, its strategic application as a building block in modern drug development workflows. We will explore the causality behind synthetic choices, the logic of its application in creating compound libraries, and provide actionable protocols for its synthesis and analysis.

Core Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The CAS number provides a unique, unambiguous identifier for this specific chemical substance.

| Property | Data | Source(s) |

| Compound Name | This compound | - |

| CAS Number | 1823254-06-3 | [1][2][3] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |

| Molecular Weight | 207.61 g/mol | [1][2] |

| SMILES | O=C(C1=C2C=C(Cl)C=NC2=CC=C1)O | [1] |

Below is a two-dimensional representation of the molecular structure, generated to clarify atomic connectivity and the spatial relationship of its key functional groups.

Caption: 2D Structure of this compound.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical pathway can be proposed by combining well-established named reactions in organic chemistry. The following multi-step synthesis is designed from readily available starting materials, leveraging the principles of quinoline ring formation followed by regioselective chlorination.

The chosen strategy involves first constructing the quinoline-5-carboxylic acid core via the Skraup synthesis, which is effective for creating the quinoline ring system from an aniline derivative.[1] This is followed by a directed chlorination.

Caption: Proposed synthesis workflow for this compound.

Expertise & Rationale Behind the Synthetic Design:

-

Step 1: Skraup Synthesis: We begin with 3-aminobenzoic acid. The Skraup reaction is a dehydration and cyclization reaction that forms the quinoline ring.[1][4] Using 3-aminobenzoic acid as the aniline component ensures the carboxylic acid group is correctly positioned at the 5-position of the final quinoline product. Glycerol serves as the source for the three-carbon acrolein unit required to form the pyridine part of the quinoline ring, and a strong acid like sulfuric acid is the catalyst. An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) is required for the final aromatization step.

-

Step 2: Electrophilic Chlorination: The second step is the introduction of the chlorine atom at the 3-position. The quinoline ring system is generally deactivated to electrophilic substitution, but the reaction can be driven under specific conditions. The existing carboxylic acid group at C5 is a deactivating, meta-directing group with respect to the benzene ring, which helps disfavor substitution on that ring (positions 6 and 8). The pyridine ring is also electron-deficient, but chlorination at the 3-position can be achieved using reagents like N-chlorosuccinimide (NCS) or other electrophilic chlorine sources, sometimes requiring a catalyst. This step is the most challenging in terms of regioselectivity.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on established chemical principles and must be optimized and validated under appropriate laboratory safety conditions.

Step 1: Synthesis of Quinoline-5-carboxylic acid

-

Apparatus Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

-

Reagent Charging: To the flask, add 3-aminobenzoic acid (0.5 mol, 68.5 g) and a suitable oxidizing agent such as arsenic pentoxide (0.3 mol, 69.0 g).

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (200 mL) to the flask. The mixture will become hot.

-

Glycerol Addition: Once the initial mixture is homogenous, begin the dropwise addition of glycerol (1.5 mol, 138 g) via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 120°C.

-

Reaction: After the addition is complete, heat the reaction mixture to 130-140°C and maintain it for 4-5 hours. The mixture will become dark and viscous.

-

Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 2 kg). This will precipitate the crude product and neutralize the excess acid.

-

Purification: Filter the resulting solid, wash thoroughly with water until the washings are neutral to litmus paper. Recrystallize the crude solid from a suitable solvent like ethanol or acetic acid to yield pure quinoline-5-carboxylic acid.

Step 2: Synthesis of this compound

-

Apparatus Setup: Use a 500 mL flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Charging: Dissolve quinoline-5-carboxylic acid (0.1 mol, 17.3 g) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloroethane, 250 mL).

-

Chlorinating Agent: Add N-chlorosuccinimide (NCS) (0.11 mol, 14.7 g) to the solution in portions.

-

Reaction: Heat the mixture to reflux (80-100°C depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter it. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired 3-chloro-isomer. The final product should be recrystallized to achieve high purity.

Physicochemical Properties

Comprehensive experimental data for this compound is not widely available in public literature. The table below summarizes key properties, including data for related compounds to provide context for researchers.

| Property | This compound | 3-Chloroquinoline (Parent Base) | 6-Chloroquinoline-3-carboxylic acid (Isomer) |

| Appearance | Expected: Solid | Yellow to brown liquid or solid | Solid |

| Melting Point | Data not available | 38-41 °C | 228 °C |

| Boiling Point | Data not available | 255.7 °C at 760 mmHg | 382.1 °C at 760 mmHg |

| Solubility | Expected: Poorly soluble in water; soluble in organic solvents like DMSO, DMF. | Data not available | Data not available |

| pKa (Predicted) | Data not available | Data not available | 2.02 ± 0.30 (Predicted) |

| LogP (Predicted) | Data not available | 2.99 | Data not available |

| Storage | Keep in dark place, sealed in dry, room temperature. | - | Sealed in dry, Room Temperature |

| Sources | [1] | [5][6] | [7][8] |

Trustworthiness Note: The data for related compounds is provided for estimation and comparison purposes only. Experimental determination of these properties for this compound is essential for any downstream application.

Role in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile scaffold for building libraries of drug-like molecules. Its structure contains three key domains that can be independently modified, allowing for a systematic exploration of chemical space around a privileged quinoline core.

Caption: Strategic use of the compound as a 3-point diversity scaffold.

Expertise & Causality in Application:

-

The Quinoline Core (Foundation): The flat, aromatic quinoline ring is a "privileged scaffold." This means it is frequently found in bioactive molecules and is recognized by many biological targets. Its rigid structure helps to reduce the entropic penalty upon binding to a protein, and it can participate in π-π stacking interactions within a binding pocket.[9][10]

-

The C3-Chloro Group (Vector for R¹): The chlorine atom at the 3-position is more than just a substituent; it is a key synthetic handle. It activates the position for nucleophilic aromatic substitution and, more importantly, serves as an excellent leaving group in modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the controlled and diverse introduction of aryl, heteroaryl, alkyl, or amino groups (R¹) to systematically probe interactions in one region of a target's binding site.

-

The C5-Carboxylic Acid (Vector for R²): The carboxylic acid is a critical functional group for several reasons.

-

Direct Interaction: It is an excellent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with basic residues like lysine or arginine in a protein active site.[11]

-

Synthetic Handle: It is readily converted into amides, esters, or other functional groups. Amide coupling is a cornerstone of medicinal chemistry, allowing for the attachment of a vast array of amines to introduce a second diversity point (R²).

-

Bioisosteric Replacement: If the carboxylic acid moiety proves to have undesirable properties (e.g., poor cell permeability, rapid metabolism), it can be replaced with a bioisostere, such as a tetrazole, which mimics its acidic and hydrogen-bonding properties but with different physicochemical characteristics.[12]

-

Analytical and Quality Control Protocols

Ensuring the identity, purity, and stability of a compound is non-negotiable in research. The following are standard, self-validating protocols for the characterization of synthesized this compound.

Protocol 1: Purity and Identity Confirmation by LC-MS

-

Objective: To confirm the molecular weight of the compound and assess its purity.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute 1:100 in a methanol/water (1:1) mixture.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Analysis: Scan for the expected mass-to-charge ratio (m/z). For the parent compound, expect [M+H]⁺ at ~208.01 and [M-H]⁻ at ~206.00.

-

-

-

Trustworthiness Check: The purity should be >95% by UV chromatogram area. The observed mass should be within ± 0.1 Da of the calculated exact mass.

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

-

Objective: To verify the chemical structure by observing the chemical shifts and coupling patterns of the protons.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve carboxylic acids and for positioning the acidic proton signal far downfield.

-

Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

-

Expected Spectral Features (Based on Principles and Related Structures):

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>12 ppm). This signal will disappear upon addition of a drop of D₂O.[13]

-

Aromatic Protons (6H): The spectrum will be complex in the aromatic region (approx. 7.5-9.5 ppm).

-

The protons at C2 and C4 will likely be sharp singlets or narrow doublets, shifted downfield due to the influence of the nitrogen atom. Based on data for quinoline-3-carboxylic acid, these could appear around 9.0-9.4 ppm.[14]

-

The protons on the benzene ring (C6, C7, C8) will form a more complex splitting pattern (doublets, triplets, or doublet of doublets) characteristic of a trisubstituted benzene ring.

-

-

-

Self-Validation: The integration of the aromatic region should correspond to 6 protons, and the presence of the highly deshielded, exchangeable carboxylic acid proton is a key diagnostic feature.

Conclusion

This compound represents a highly valuable, though not widely commercialized, chemical tool. Its true potential is realized when viewed not as an endpoint, but as a strategic starting point for medicinal chemistry campaigns. The logical combination of a privileged quinoline core, a synthetically versatile chloro-group, and a biologically crucial carboxylic acid moiety makes it an ideal scaffold for the rapid generation of diverse and targeted compound libraries. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, validate, and strategically deploy this compound in the pursuit of novel therapeutics.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

-

Wikipedia. Doebner–Miller reaction. Available from: [Link]

-

Mulugeta, E. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 2020, 10(35), 20784-20793. Available from: [Link]

-

Kiamuddin, M., & Haque, M. E. THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific & Industrial Research. Available from: [Link]

-

Wikipedia. Combes quinoline synthesis. Available from: [Link]

-

SynArchive. Doebner-Miller Reaction. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 2024. Available from: [Link]

-

BIOSYNCE. 6-Chloroquinoline-3-carboxylic Acid CAS 118791-14-3. Available from: [Link]

-

Chemsrc. 3-Chloroquinoline | CAS#:612-59-9. Available from: [Link]

-

Syniugin, A. R., et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31(sup4), 160-169. Available from: [Link]

-

PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]

-

PubChem. 3-Chloroquinoline | C9H6ClN | CID 69164. Available from: [Link]

- Google Patents. US3567732A - Process for the preparation of chlorinated quinolines.

-

Ballatore, C., et al. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science Publishers. Available from: [Link]

-

Al-Ostoot, F. H., et al. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed, 2021. Available from: [Link]

-

ResearchGate. Biologically important hydroxyquinolines and quinolinecarboxylic acids. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available from: [Link]

-

BIOSYNCE. 6-Chloroquinoline-3-carboxylic Acid CAS 118791-14-3. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloroquinoline | CAS#:612-59-9 | Chemsrc [chemsrc.com]

- 6. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biosynce.com [biosynce.com]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1823254-06-3|this compound|BLD Pharm [bldpharm.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Biological Activity of Quinoline Carboxylic Acids: Mechanisms, Applications, and Methodologies

Abstract

The quinoline ring system, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous synthetic and natural products with a vast spectrum of biological activities.[1][2] Among its derivatives, quinoline carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potent anticancer, antibacterial, antimalarial, and antiviral properties.[3][4] This in-depth technical guide provides a comprehensive overview of the biological activities of this chemical class, designed for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, explore structure-activity relationships (SAR) across various therapeutic areas, provide detailed experimental protocols for lead validation, and outline key synthetic strategies. The narrative emphasizes the causal links between molecular structure, mechanistic targets, and therapeutic outcomes, offering field-proven insights to guide future drug discovery efforts.

The Quinoline Carboxylic Acid Scaffold: A Foundation for Diverse Pharmacology

Quinoline, or 1-aza-naphthalene, consists of a benzene ring fused to a pyridine ring.[1][5] The addition of a carboxylic acid group, most commonly at the C2, C3, or C4 positions, dramatically influences the molecule's physicochemical properties and its ability to interact with biological targets.[6] This carboxyl group often serves as a critical anchoring point, forming salt bridges or hydrogen bonds with key amino acid residues in enzyme active sites, a feature central to many of the activities discussed herein.[7][8] The versatility of the quinoline core allows for extensive functionalization at multiple positions, enabling the fine-tuning of pharmacological profiles to enhance potency, selectivity, and pharmacokinetic properties.[4]

Core Mechanisms of Action: Targeting Essential Cellular Machinery

The diverse biological effects of quinoline carboxylic acids stem from their ability to inhibit critical cellular enzymes. Understanding these mechanisms is paramount for rational drug design and development.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism for the anticancer and broad-spectrum antiviral activity of many quinoline-4-carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[7][9] This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[9][10] Rapidly proliferating cells, such as cancer cells and virus-infected host cells, are highly dependent on this pathway to meet their nucleotide demands. By inhibiting hDHODH, these compounds effectively starve the cells of the pyrimidines necessary for replication, leading to cell cycle arrest and apoptosis.[7][11]

The archetypal DHODH inhibitor from this class is Brequinar.[12][13] Structural studies reveal that the carboxylate group at the C4 position is crucial, as it forms a salt bridge with a key arginine residue (R136) in the enzyme's binding pocket.[7][8]

Inhibition of Bacterial Type II Topoisomerases

The hallmark of quinolone (4-oxo-quinoline-3-carboxylic acid) antibacterial agents is their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][14] These type II topoisomerases are vital for managing DNA topology (e.g., supercoiling, decatenation) during replication, transcription, and repair.[7] The quinolone molecule intercalates with the DNA and stabilizes the enzyme-DNA complex in a state where the DNA is cleaved. This blockage of the enzyme's function to reseal the DNA strands leads to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium.[7] The carboxylic acid at the C-3 position and the ketone at the C-4 position are essential for this activity, chelating magnesium ions and interacting with the enzyme's active site.[7]

Therapeutic Applications & Structure-Activity Relationships (SAR)

The functional versatility of the quinoline carboxylic acid scaffold has led to its development across multiple therapeutic domains.

Anticancer Activity

As previously mentioned, the primary anticancer mechanism for many derivatives is DHODH inhibition.[15] The SAR for this class is well-defined. A study of Brequinar analogs identified three critical regions for potent activity: (i) the C2 position requires bulky, hydrophobic substituents; (ii) the C4 position has a strict requirement for a carboxylic acid; and (iii) substitutions on the benzo portion of the quinoline ring can modulate activity.[12] Other quinoline derivatives exert anticancer effects through mechanisms like histone deacetylase (HDAC) inhibition and disruption of tubulin polymerization.[4][11]

| Compound Class/ID | Target/Mechanism | Cancer Cell Line | IC₅₀ | Reference |

| Brequinar Analog (41) | DHODH Inhibition | HCT-116 | 3.02 µM | [8][16] |

| Brequinar Analog (43) | DHODH Inhibition | HCT-116 | 1.94 µM | [8][16] |

| Compound 3j | General Cytotoxicity | MCF-7 (Breast) | 82.9% growth reduction | [17] |

| Quinoline-2-carboxylic acid | General Cytotoxicity | HELA (Cervical) | Significant Cytotoxicity | [6] |

| Quinoline-4-carboxylic acid | General Cytotoxicity | MCF-7 (Breast) | Remarkable Inhibition | [6] |

Antibacterial Activity

The quinolone antibacterials are a mature class of drugs, but the emergence of resistance necessitates continued development. SAR studies have shown that a cyclopropyl group at the N1 position often enhances potency.[18] A fluorine atom at C6 is characteristic of the fluoroquinolone subclass and significantly increases activity, particularly against Gram-negative bacteria.[14][18] The substituent at the C7 position is crucial for determining the antibacterial spectrum and potency; typically, a piperazine or pyrrolidine ring is found here.[18]

| Compound | Key Substituents | Target Organism | MIC (µg/mL) | Reference |

| Nalidixic Acid | N1-ethyl, C7-methyl | E. coli | 4 | [14] |

| Norfloxacin | N1-ethyl, C6-F, C7-piperazinyl | E. coli | 0.03 | [14] |

| Ciprofloxacin | N1-cyclopropyl, C6-F, C7-piperazinyl | E. coli | 0.008 | [14] |

| Ciprofloxacin | N1-cyclopropyl, C6-F, C7-piperazinyl | P. aeruginosa | 0.12 | [14] |

| Ofloxacin | N1-ethyl, C6-F, C7-methylpiperazinyl | S. aureus | 0.25 | [14] |

Antimalarial and Antiviral Activity

Quinolines have a storied history in antimalarial therapy (e.g., quinine, chloroquine). More recent work on quinoline-4-carboxylic acids and their amide derivatives has identified novel compounds with potent activity against Plasmodium falciparum.[19][20] One such compound, DDD107498 (a quinoline-4-carboxamide), acts by inhibiting translation elongation factor 2 (PfEF2), demonstrating a novel mechanism of action.[21]

The antiviral activity of quinoline carboxylic acids is often linked to the inhibition of host-cell hDHODH, providing a broad-spectrum effect against various RNA and DNA viruses that rely on the host's pyrimidine supply.[9][10][22] Extensive SAR studies have led to the discovery of compounds with nanomolar potency against viruses like Vesicular Stomatitis Virus (VSV) and Influenza.[9][10][23]

| Compound ID | Activity | Target Organism/Virus | EC₅₀ / IC₅₀ | Reference |

| DDD107498 Analog | Antimalarial | P. falciparum (K1 strain) | <0.0029 µM | [20] |

| Carboxyl Ester 7 | Antimalarial | P. falciparum (K1 & 3D7) | ~0.25 µM | [24] |

| Compound C44 | Antiviral (DHODH) | VSV | 1.9 nM | [9] |

| Compound C44 | Antiviral (DHODH) | WSN-Influenza | 41 nM | [9] |

Key Synthetic Methodologies

The efficient construction of the quinoline carboxylic acid scaffold is critical for medicinal chemistry exploration. Several named reactions are cornerstones of this effort.

The Pfitzinger Synthesis

The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids.[1][25] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group (like a ketone) in the presence of a base.[8][26] The reaction proceeds through the opening of the isatin ring to form an intermediate that subsequently cyclizes to yield the final quinoline product.

The Doebner Reaction

Another classical approach is the Doebner reaction, a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid.[3][15] This method is particularly useful for generating 2-substituted quinoline-4-carboxylic acids in a single, atom-economical step.[3] The reaction is typically performed in a solvent like ethanol and can be catalyzed by acid.[15]

Experimental Protocols: A Guide to Validation

To ensure scientific integrity, described protocols must be self-validating. The following are step-by-step methodologies for key assays used to evaluate the biological activity of quinoline carboxylic acids.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test quinoline carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The rationale is that mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: DHODH Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on recombinant human DHODH.

-

Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM DTT.

-

Compound Addition: Add 2 µL of the test compound at various concentrations (dissolved in DMSO) to the wells. Include a positive control (e.g., Brequinar) and a negative control (DMSO).

-

Enzyme and Substrate Addition: Add recombinant hDHODH enzyme to the wells. Initiate the reaction by adding the substrates: Dihydroorotate and Decylubiquinone (co-substrate). The total reaction volume should be 200 µL.

-

Kinetic Measurement: Immediately begin monitoring the reduction of a terminal electron acceptor, such as 2,6-dichloroindophenol (DCIP), by measuring the decrease in absorbance at 600 nm over 15-30 minutes at 25°C. The choice of DCIP is causal; its color change provides a convenient spectrophotometric readout of enzyme activity.

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration. Determine the percentage of inhibition relative to the DMSO control and calculate the IC₅₀ value.

Conclusion and Future Outlook

Quinoline carboxylic acids are a remarkably versatile and pharmacologically significant class of compounds. Their ability to target fundamental cellular processes like nucleotide synthesis and DNA replication has cemented their role in treating infectious diseases and cancer. The core scaffold is synthetically accessible and highly amenable to modification, ensuring its continued relevance in drug discovery.[3][27] Future efforts will likely focus on designing derivatives with improved selectivity to minimize off-target effects, overcoming resistance mechanisms, and exploring novel therapeutic applications, such as in neurodegenerative and inflammatory diseases.[6] The strategic application of SAR, mechanism-based screening, and advanced synthetic chemistry will undoubtedly unlock the full potential of this enduring scaffold.

References

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

-

Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

-

Hochegger, P., et al. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Bioorganic & Medicinal Chemistry, 25(7), 2251-2259. [Link]

-

Hochegger, P., et al. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. ResearchGate. [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760-7773. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

-

ResearchGate. (n.d.). Quinoline carboxylic acid inhibits virus replication via DHODH. ResearchGate. [Link]

-

Gu, H., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]

-

Parikh, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 31. [Link]

-

Yin, W., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 531-535. [Link]

-

Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0220890. [Link]

-

Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

-

Yin, W., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

-

Yin, W., et al. (2013). SAR-Based Optimization of a 4‑Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Figshare. [Link]

-

Al-Masoudi, W. A., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(1), 1-10. [Link]

-

Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5186. [Link]

-

Kumar, A., & Narasimhan, B. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ChemMedChem, e202300588. [Link]

-

Sharma, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113632. [Link]

-

Neu, H. C. (1987). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 9(Suppl 1), S4-S13. [Link]

-

OEHHA. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Office of Environmental Health Hazard Assessment. [Link]

-

Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC medicinal chemistry, 13(10), 1177-1209. [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(36), 21364-21385. [Link]

-

Al-Ostath, A., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]

-

Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of medicinal chemistry, 31(5), 991-1001. [Link]

-

Jampilek, J., et al. (2014). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

-

Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

-

Minnesota Department of Health. (2023). Quinoline Toxicological Summary. Minnesota Department of Health. [Link]

-

Tigre, F. C. A., et al. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 26(16), 4983. [Link]

-

Sławiński, J., et al. (2011). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European journal of medicinal chemistry, 46(9), 4234-4241. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Collection - SAR-Based Optimization of a 4âQuinoline Carboxylic Acid Analogue with Potent Antiviral Activity - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 24. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

3-Chloroquinoline-5-carboxylic acid derivatives and analogs

An In-Depth Technical Guide to 3-Chloroquinoline-5-Carboxylic Acid Derivatives and Analogs

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a vast spectrum of biological activities.[1] This guide delves into the specific, yet highly promising, chemical space of this compound and its derivatives. We will explore the synthetic rationale, dissect the intricate structure-activity relationships (SAR), and present actionable experimental protocols for their synthesis and evaluation. This document is designed to serve as a comprehensive resource, blending foundational chemical principles with practical, field-proven insights for professionals engaged in the discovery of novel therapeutics.

The Quinoline Scaffold: A Foundation of Pharmacological Diversity

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene ring to a pyridine ring, is a fundamental building block in both natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, enabling it to interact with a wide range of biological targets. This versatility has led to the development of quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] The ability to functionalize the quinoline core at multiple positions allows for the fine-tuning of a compound's pharmacological profile, making it an enduringly attractive scaffold in drug discovery.

Core Focus: The this compound Moiety

The strategic placement of specific functional groups on the quinoline ring can dramatically influence biological activity. This guide focuses on two key substitutions:

-

The 3-Chloro Group: The introduction of a halogen, such as chlorine, at the C3 position can significantly modulate the electronic properties of the pyridine ring. This electron-withdrawing group can alter the pKa of the quinoline nitrogen, influence binding interactions with target proteins, and potentially enhance membrane permeability.

-

The 5-Carboxylic Acid Group: A carboxylic acid group, particularly on the benzo portion of the scaffold (C5-C8), serves as a critical pharmacophore. It can act as a hydrogen bond donor and acceptor, or as a charged moiety that engages in ionic interactions with amino acid residues in a protein's active site. Its position is crucial; while C3 and C4 carboxylic acids are hallmarks of quinolone antibiotics and certain anticancer agents respectively, a C5-COOH offers a distinct spatial arrangement for probing new biological targets.[3][4]

The combination of these two groups creates a unique scaffold with the potential for novel mechanisms of action and therapeutic applications.

Synthetic Strategies and Methodologies

The synthesis of substituted quinoline carboxylic acids often involves multi-step sequences. A common and adaptable approach for creating the this compound core involves the Vilsmeier-Haack reaction followed by oxidation.

Conceptual Synthetic Workflow

The overall process can be visualized as a logical progression from commercially available starting materials to the final biologically active compounds, followed by iterative cycles of testing and optimization.

Caption: General workflow for synthesis and evaluation of target compounds.

Protocol 3.1: Synthesis of 2-Chloroquinoline-3-carboxylic Acids (A Representative Protocol)

While this protocol is for a 2-chloro-3-carboxylic acid isomer, the chemical principles, particularly the oxidation step, are directly relevant and adaptable for the synthesis of the 5-carboxylic acid target from its corresponding carbaldehyde intermediate. This protocol is based on established methods.[5]

Step 1: Oxidation of 2-Chloroquinoline-3-carbaldehyde to the Carboxylic Acid

-

Preparation: Suspend the corresponding 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: In a separate beaker, prepare a warm solution of silver nitrate (AgNO₃, 2.71 g, 0.016 mol) in 30 mL of ethanol. Add this to the stirring suspension.

-

Base Addition: Prepare a solution of sodium hydroxide (NaOH, 2.0 g, 0.05 mol) in 30 mL of 80% aqueous ethanol. Add this solution dropwise to the reaction mixture over 15 minutes at room temperature with vigorous stirring.

-

Causality Insight: The alkaline medium is crucial for the silver oxide (formed in situ) to act as a mild oxidant, converting the aldehyde to a carboxylate salt without cleaving the chloro-substituent.

-

-

Reaction: Stir the reaction mixture for 12 hours at room temperature.

-

Monitoring & Work-up: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Upon completion, filter the mixture through a pad of Celite to remove silver salts.

-

Isolation: Remove the solvent from the filtrate by rotary evaporation. Add water to the residue to dissolve the sodium salt of the product.

-

Acidification: Acidify the aqueous solution to pH 1 using 15% aqueous HCl. This protonates the carboxylate, causing the final carboxylic acid product to precipitate.

-

Self-Validation Check: The precipitation of a solid upon acidification is a strong indicator of successful product formation. The pH should be confirmed with litmus or a pH meter.

-

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry in a vacuum oven.

Pharmacological Landscape: MOA and SAR

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents.[3]

Anticancer Potential

Derivatives of 3-chloroquinoline have demonstrated significant potential as anticancer agents.[6] Their mechanisms often involve the inhibition of key enzymes that drive cancer cell proliferation and survival.

-

Mechanism of Action (MOA): A plausible mechanism for quinoline carboxylic acids is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[1] Overexpression of certain kinases is a hallmark of many cancers. The this compound scaffold can position itself within the ATP-binding pocket of a kinase, with the carboxylic acid group forming critical hydrogen bonds with hinge region residues, while the quinoline ring engages in hydrophobic interactions. The 3-chloro substituent can further enhance binding affinity.

Caption: Potential anticancer mechanism via protein kinase inhibition.

-

Structure-Activity Relationship (SAR):

-

Carboxylic Acid Position: The position of the COOH group is critical. For inhibitors of dihydroorotate dehydrogenase (DHODH), a C4-COOH is often a strict requirement.[4] The C5-COOH of our core scaffold presents an opportunity to explore different target classes.

-

Substituents on the Benzo Ring (C5-C8): Electron-withdrawing groups (e.g., fluoro, chloro) on the benzo portion can enhance anticancer activity compared to electron-donating groups.[3]

-

Substituents at C2: Bulky, hydrophobic groups at the C2 position can significantly increase potency, particularly for DHODH inhibitors.[4]

-

Antimicrobial and Antimalarial Activity

The quinoline core is central to many antimicrobial and antimalarial drugs.

-

Antimalarial MOA: 3-chloroquinoline derivatives can function similarly to the well-known drug chloroquine. They are thought to accumulate in the parasite's acidic food vacuole, where they interfere with the detoxification of heme by capping the growing hemozoin crystal.[7] This leads to a buildup of toxic free heme, inducing oxidative stress and killing the parasite.

-

Antibacterial SAR: For the quinolone class of antibiotics, a carboxylic acid at the C3 position is essential for activity.[3] While our core has a C5-COOH, the overall scaffold may still present opportunities for antibacterial drug design, potentially through different mechanisms like targeting novel bacterial enzymes.

Key Experimental Protocols

Protocol 5.1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to measure the cytotoxic potential of chemical compounds.[2][6]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of appropriate culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent like doxorubicin (positive control).

-

Incubation: Incubate the treated plates for an additional 48-72 hours.

-

Causality Insight: This incubation period allows the compound to exert its effects, whether by inducing apoptosis, causing cell cycle arrest, or other cytotoxic mechanisms.

-

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

-

Self-Validation Check: The positive control should show a significant and dose-dependent decrease in cell viability, confirming the assay is performing correctly.

-

Data-Driven Insights: Quantitative Analysis

To illustrate the impact of structural modifications on biological activity, the following table summarizes IC₅₀ values for various quinoline derivatives against cancer cell lines. While specific data for 3-chloro-5-carboxylic acid derivatives is sparse in public literature, this comparative data provides crucial context for SAR analysis.

| Compound Type/ID | Target/Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |

| Tetrazolo-quinoline-4-COOH | Protein Kinase CK2 | 0.65 - 1.5 | Fused tetrazole ring at C2/C3, COOH at C4 | [5] |

| 2-Amino-quinoline-3-COOH | Protein Kinase CK2 | 0.9 - 2.1 | Amino group at C2, COOH at C3 | [5] |

| Compound 17 (3-Chloroquinoline) | HeLa (Cervical Cancer) | Highly Active | 3-Chloro, benzenesulfonamide moiety | [6] |

| Compound 2 (3-Chloroquinoline) | LoVo (Colorectal Cancer) | Highly Active | 3-Chloro, benzenesulfonamide moiety | [6] |

| Brequinar Analog | L1210 DHODH | Potent | 6-Fluoro, 2-biphenyl, 4-COOH | [4] |

Note: "Highly Active" indicates that the source reported strong activity comparable to or better than the reference drug, without providing a specific IC₅₀ value.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and potential for diverse functionalization at other positions (e.g., C2, C4, C7) allow for the creation of extensive compound libraries for screening against various diseases.

Key takeaways and future research directions include:

-